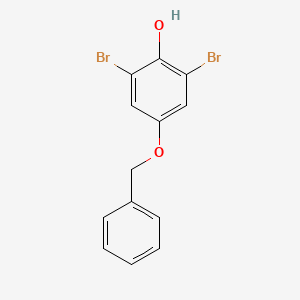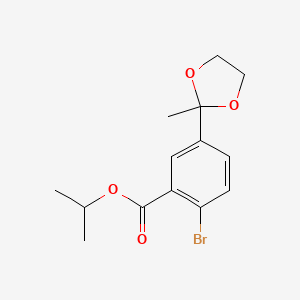
Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate: is an organic compound with the molecular formula C14H17BrO4. This compound features a brominated benzoate ester linked to a dioxolane ring, making it a versatile molecule in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate typically involves the following steps:
Bromination: The starting material, 2-hydroxy-5-(2-methyl-1,3-dioxolan-2-yl)benzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, enhancing the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ester and dioxolane moieties can be subjected to oxidation and reduction reactions, respectively, to yield various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) facilitate the hydrolysis reaction.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce alcohols or alkanes.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and isopropanol.
Scientific Research Applications
Chemistry
In organic synthesis, Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate is used as an intermediate for the preparation of more complex molecules. Its bromine atom serves as a versatile handle for further functionalization through various substitution reactions .
Biology and Medicine
This compound is explored for its potential in drug development, particularly in the synthesis of pharmacologically active molecules. Its structural features allow for the creation of analogs with potential therapeutic properties .
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals, including agrochemicals and materials science applications .
Mechanism of Action
The mechanism by which Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. The ester and dioxolane rings can participate in various chemical transformations, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-bromo-4-(2-methyl-1,3-dioxolan-2-yl)benzoate
- Isopropyl 2-bromo-3-(2-methyl-1,3-dioxolan-2-yl)benzoate
- Isopropyl 2-bromo-5-(2-ethyl-1,3-dioxolan-2-yl)benzoate
Uniqueness
Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate is unique due to the specific positioning of the bromine atom and the dioxolane ring, which imparts distinct reactivity and properties compared to its analogs. This unique structure allows for selective reactions and applications in various fields .
Properties
IUPAC Name |
propan-2-yl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-9(2)19-13(16)11-8-10(4-5-12(11)15)14(3)17-6-7-18-14/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPGEUVMBBCUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)C2(OCCO2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
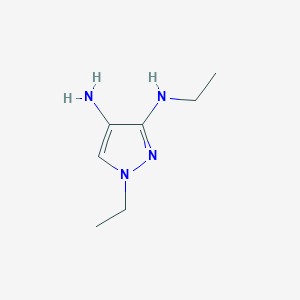
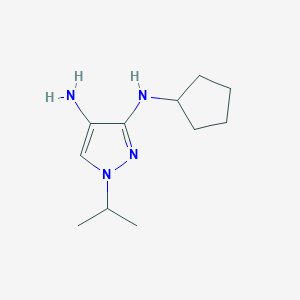
![N3-[(oxolan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine](/img/structure/B8021340.png)
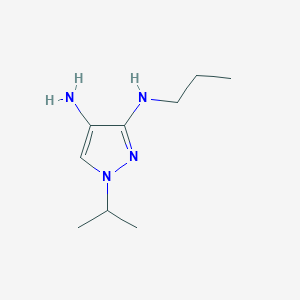
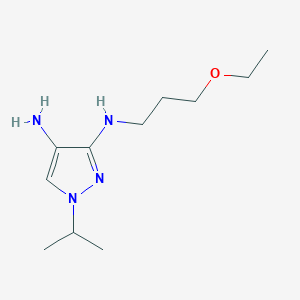
![3-(2,2-Difluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8021364.png)
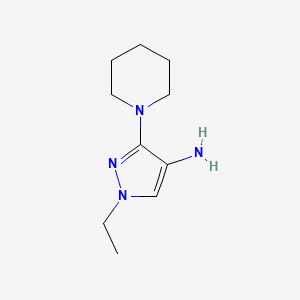
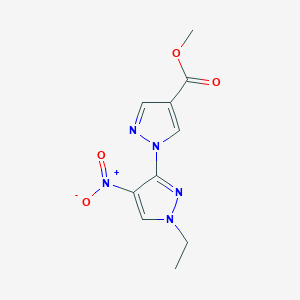
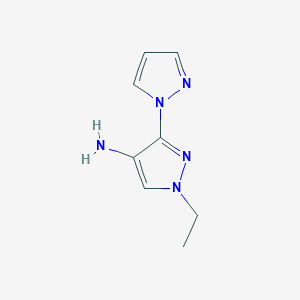
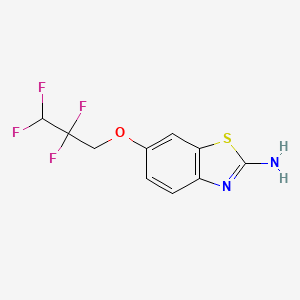
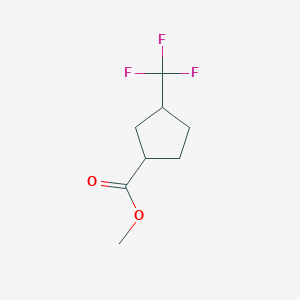
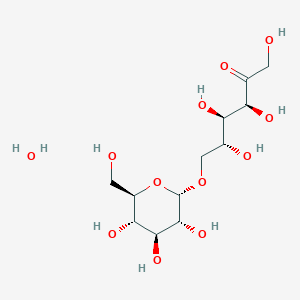
![[(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride](/img/structure/B8021424.png)
